molecular formula C9H7F3N2OS B11861997 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one

2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11861997
M. Wt: 248.23 g/mol
InChI Key: RZKCUYXKMGOUKV-UHFFFAOYSA-N
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Description

2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a thiol group and a trifluoromethyl group. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the quinazolinone core.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol
  • 2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol

Uniqueness

2-Mercapto-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of a thiol group and a trifluoromethyl group on the quinazolinone core. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H7F3N2OS

Molecular Weight

248.23 g/mol

IUPAC Name

2-sulfanylidene-7-(trifluoromethyl)-1,6,7,8-tetrahydroquinazolin-5-one

InChI

InChI=1S/C9H7F3N2OS/c10-9(11,12)4-1-6-5(7(15)2-4)3-13-8(16)14-6/h3-4H,1-2H2,(H,13,14,16)

InChI Key

RZKCUYXKMGOUKV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=S)N=C2)C(F)(F)F

Origin of Product

United States

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